

2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene

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An In-Depth Technical Guide to **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene**: A Core Building Block for Targeted Protein Degradation

For inquiries and sample requests, please refer to CAS Number: 1150271-31-0.

Introduction

In the rapidly evolving landscape of medicinal chemistry and drug development, the pursuit of novel modalities to address intractable disease targets is paramount. Targeted Protein Degradation (TPD), particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has emerged as a revolutionary strategy. PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest. The design and synthesis of effective PROTACs depend on a modular toolkit of chemical building blocks. **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene** is a key exemplar of such a building block, engineered for versatility and efficacy in the construction of potent protein degraders.^[1]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene**. We will delve into its chemical properties, provide a logical framework for its synthesis, explore its critical application in PROTAC development, detail robust analytical characterization methods, and outline essential safety and handling protocols.

Physicochemical Properties and Structural Attributes

The efficacy of a chemical building block is fundamentally tied to its structural and electronic properties. **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene** possesses a unique combination of features that make it highly valuable for medicinal chemistry applications.

Property	Value	Source
CAS Number	1150271-31-0	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₅ Br ₂ F ₃ O ₂ S	[1] [2] [4] [5]
Molecular Weight	381.99 g/mol	[2] [5]
Synonyms	1,3-Dibromo-2-methyl-5- [(trifluoromethyl)sulfonyl]benzene	[4]
Purity	Typically ≥97%	
Appearance	(Not specified, likely off-white to pale yellow solid)	
Storage	Room temperature, in a dry, well-ventilated place	[2] [6]

The core structure features a toluene ring substituted with two bromine atoms ortho to the methyl group and a powerful electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group para to the methyl group.

- Dibromo Functionality:** The two bromine atoms at the 2- and 6-positions serve as versatile synthetic handles. They are strategically positioned for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach linkers, a core component of the PROTAC architecture. Their presence also imparts significant steric bulk, which can influence the conformation of the final molecule.
- Trifluoromethylsulfonyl Group:** The -SO₂CF₃ group is a bioisostere of other functionalities and profoundly influences the molecule's properties. Its strong electron-withdrawing nature

can enhance binding interactions with target proteins through non-covalent interactions like dipole-dipole or halogen bonding.[3] Incorporating trifluoromethyl groups is a well-established strategy in drug design to increase metabolic stability, enhance lipophilicity, and improve membrane permeability, all of which are critical for bioavailability and cellular efficacy.[2][7][8]

Synthesis and Mechanistic Rationale

While a specific, publicly documented synthesis for **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene** is not readily available in peer-reviewed journals, a logical and robust synthetic route can be constructed based on established organometallic and halogenation chemistry. The proposed pathway begins with a readily available starting material, 4-aminotoluene.



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Caption: Proposed synthetic workflow for **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene**.

Step-by-Step Experimental Protocol (Proposed)

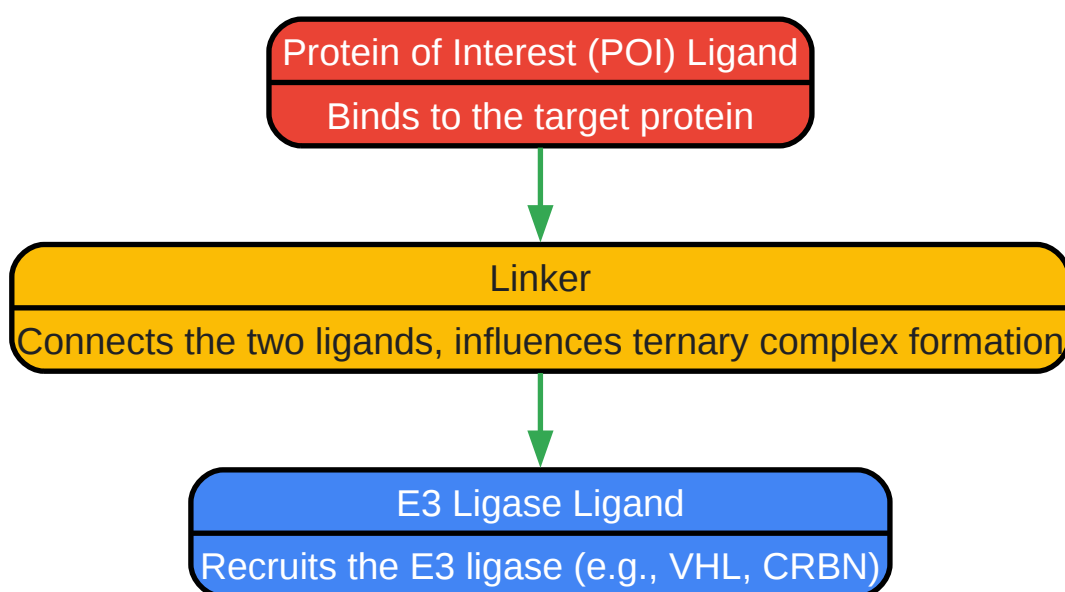
- Bromination of 4-Aminotoluene (A → B):
 - Rationale: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. As the para position is blocked, bromination occurs at the two ortho positions.
 - Procedure: Dissolve 4-aminotoluene in glacial acetic acid. Slowly add a solution of bromine (2.2 equivalents) in acetic acid at room temperature. Stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with sodium bisulfite solution, neutralize with sodium bicarbonate, and extract the product with ethyl acetate. The crude product is purified by column chromatography.[9]
- Sandmeyer Reaction (B → C):

- Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine into a halide. This step replaces the directing amino group with a bromine atom, setting the stage for subsequent functionalization.
- Procedure: Suspend 4-Amino-2,6-dibromotoluene in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Allow the reaction to warm to room temperature and stir for several hours. Extract the product, 2,6-Dibromo-4-bromotoluene, and purify.
- Thiolation (C → D):
 - Rationale: Introduction of a sulfur moiety is the precursor to the sulfonyl group. This can be achieved via nucleophilic aromatic substitution with a thiolating agent like sodium thiomethoxide, or more controllably via a palladium-catalyzed cross-coupling reaction.
 - Procedure: To a solution of 4-Bromo-2,6-dibromotoluene in a suitable solvent like DMF or dioxane, add sodium thiomethoxide (NaSMe). Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC. Alternatively, use a palladium catalyst (e.g., Pd(PPh₃)₄) with a thiolate source for a more controlled reaction. After completion, perform an aqueous workup and purify the resulting 2,6-Dibromo-4-thiomethyltoluene.
- Electrophilic Trifluoromethylation (D → E):
 - Rationale: Modern electrophilic trifluoromethylating reagents (e.g., Umemoto's or Togni's reagents) are effective for converting sulfides to trifluoromethyl sulfides.
 - Procedure: Dissolve the sulfide from the previous step in a solvent such as acetonitrile or DCM. Add an electrophilic trifluoromethylating agent (e.g., Togni's reagent II) and a suitable catalyst if required. Stir at room temperature until the reaction is complete. Purify the resulting 2,6-Dibromo-4-(trifluoromethyl)thiotoluene.
- Oxidation (E → F):
 - Rationale: The final step involves the oxidation of the trifluoromethyl sulfide to the corresponding sulfone. This is a robust and high-yielding transformation.

- Procedure: Dissolve the trifluoromethyl sulfide in a solvent like dichloromethane (DCM). Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, >2 equivalents) or Oxone® in a biphasic system. Stir vigorously until the oxidation is complete. Wash the reaction mixture with sodium bicarbonate solution to remove acidic byproducts, dry the organic layer, and concentrate to yield the final product, **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene**. Purify by recrystallization or column chromatography.

Application in Drug Development: A PROTAC Building Block

The primary application of **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene** is as a versatile intermediate in the synthesis of PROTACs.[1] A PROTAC molecule consists of three main components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.



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Caption: General modular structure of a Proteolysis Targeting Chimera (PROTAC).

2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene is typically incorporated into the POI ligand or used as a scaffold from which to build the ligand. The two bromine atoms provide orthogonal handles for synthetic elaboration. For instance, one bromine can be used to attach the linker

via a cross-coupling reaction, while the other can be functionalized to enhance binding affinity or modulate physicochemical properties.

Workflow: PROTAC Synthesis Using the Building Block

- **Ligand Scaffolding:** The toluene core of the building block serves as a rigid scaffold. The trifluoromethylsulfonyl group is oriented to interact with a specific pocket of the target protein, while the methyl group can provide additional van der Waals interactions or be a point for further modification.
- **Linker Attachment:** A cross-coupling reaction (e.g., Suzuki coupling with a boronic ester-functionalized linker) is performed at one of the bromine positions. This is a highly reliable and modular approach, allowing for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions.[\[10\]](#)
- **Final Assembly:** The resulting intermediate (POI ligand + linker) is then coupled to the E3 ligase ligand to complete the PROTAC synthesis.[\[11\]](#)[\[12\]](#)[\[13\]](#)

The causality behind using this specific building block lies in its pre-engineered features that address key challenges in drug design:

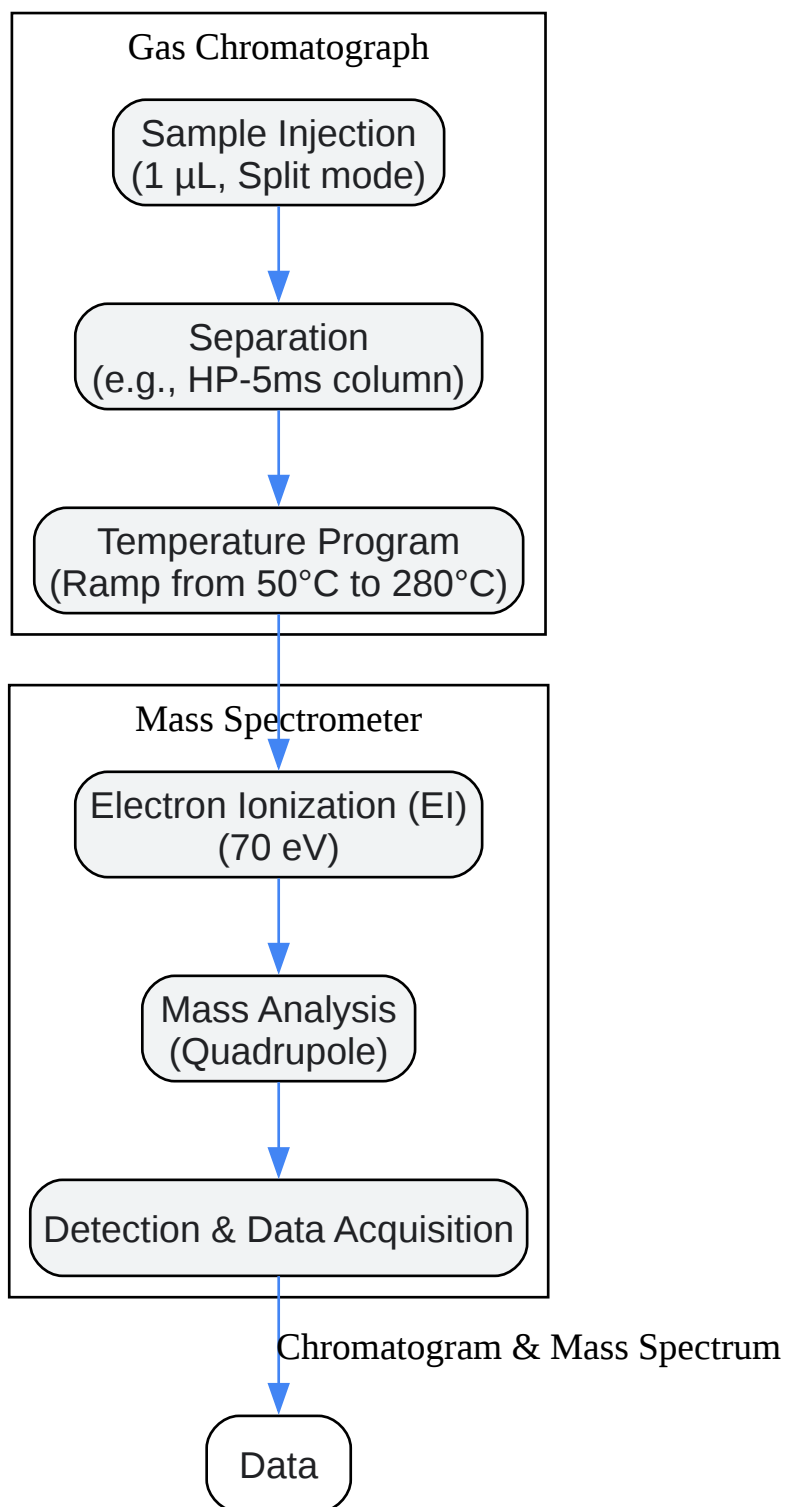
- **Potency:** The $-\text{SO}_2\text{CF}_3$ group can significantly contribute to binding affinity.[\[3\]](#)
- **Metabolic Stability:** The C-F bonds are exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can improve the pharmacokinetic profile of the final PROTAC.[\[2\]](#)
- **Synthetic Tractability:** The dibromo functionality provides reliable and predictable sites for chemical modification, streamlining the synthesis of complex molecules.

Analytical Characterization

To ensure the identity, purity, and quality of **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene**, a suite of analytical techniques should be employed. The methods described are based on standard practices for similar halogenated aromatic compounds.[\[14\]](#)

Technique	Purpose	Expected Observations
^1H NMR	Structural confirmation and purity	Aromatic protons will appear as singlets or doublets in the aromatic region (~7.5-8.5 ppm). The methyl group will be a singlet around 2.5 ppm. Integration should match the 2:3 ratio of aromatic to methyl protons.
^{19}F NMR	Confirmation of the $-\text{CF}_3$ group	A sharp singlet in the typical range for a $-\text{CF}_3$ group attached to a sulfone.
^{13}C NMR	Carbon skeleton confirmation	Distinct signals for the aromatic carbons (some showing C-F coupling), the methyl carbon, and the trifluoromethyl carbon (a quartet due to C-F coupling).
GC-MS	Purity assessment and molecular weight confirmation	A sharp peak in the gas chromatogram. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the two bromine atoms (M, M+2, M+4 peaks).
HPLC	Quantitative purity analysis	A single major peak with purity typically >97% by area under the curve.
Elemental Analysis	Confirmation of elemental composition	The experimentally determined percentages of C, H, Br, F, O, and S should be within $\pm 0.4\%$ of the theoretical values.

Example GC-MS Protocol Workflow



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Caption: A typical workflow for GC-MS analysis of the title compound.[14]

Safety, Handling, and Storage

As a halogenated, sulfonyl-containing aromatic compound, **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene** requires careful handling in a laboratory setting. The following guidelines are based on safety data for structurally related chemicals.^{[6][15][16][17]}

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.^{[6][17]}
- Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.^[17] Keep away from heat, sparks, and open flames.^{[15][16]}
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.^{[6][16][17]} Keep away from incompatible materials such as strong oxidizing agents and strong bases.^[6]
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
 - Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
- Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion

2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene stands as a testament to the power of rational design in chemical biology and drug discovery. Its carefully orchestrated arrangement of synthetic handles and potent functional groups makes it an invaluable asset for the

construction of sophisticated molecules like PROTACs. By providing a stable scaffold, versatile points for modification, and beneficial physicochemical properties, it empowers researchers to more efficiently explore the vast chemical space of targeted protein degraders. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application, supporting the ongoing efforts to develop next-generation therapeutics.

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- To cite this document: BenchChem. [2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393153#2-6-dibromo-4-trifluoromethylsulfonyl-toluene-cas-number]

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